molecular formula C13H16F3NO3Si B13708336 [[6-Nitro-1-(trifluoromethyl)-2,3-dihydro-1-indenyl]oxy]trimethylsilane

[[6-Nitro-1-(trifluoromethyl)-2,3-dihydro-1-indenyl]oxy]trimethylsilane

Cat. No.: B13708336
M. Wt: 319.35 g/mol
InChI Key: XHAVOTFBUGEXIY-UHFFFAOYSA-N
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Description

. This compound is a member of the organosilicon family, characterized by the presence of silicon atoms bonded to organic groups. Organosilicon compounds are widely used in various industrial applications due to their unique chemical properties, such as thermal stability, hydrophobicity, and flexibility.

Preparation Methods

The synthesis of [[6-Nitro-1-(Trifluoromethyl)-2,3-Dihydro-1-Indenyl]Oxy]Trimethylsilane involves several steps. The preparation method typically starts with the formation of the indenyl intermediate, followed by the introduction of the nitro and trifluoromethyl groups. The final step involves the attachment of the trimethylsilane group to the indenyl moiety. The reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions . Industrial production methods for this compound are designed to be scalable and cost-effective, ensuring high yields and purity of the final product.

Chemical Reactions Analysis

[[6-Nitro-1-(Trifluoromethyl)-2,3-Dihydro-1-Indenyl]Oxy]Trimethylsilane undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other nitrogen-containing functional groups.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The trimethylsilane group can be replaced by other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include hydrogen gas, palladium catalysts, and strong acids or bases. .

Scientific Research Applications

[[6-Nitro-1-(Trifluoromethyl)-2,3-Dihydro-1-Indenyl]Oxy]Trimethylsilane has several scientific research applications:

Mechanism of Action

The mechanism of action of [[6-Nitro-1-(Trifluoromethyl)-2,3-Dihydro-1-Indenyl]Oxy]Trimethylsilane involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the trifluoromethyl group can enhance the compound’s lipophilicity and stability. The trimethylsilane group provides steric protection and can influence the compound’s reactivity. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

[[6-Nitro-1-(Trifluoromethyl)-2,3-Dihydro-1-Indenyl]Oxy]Trimethylsilane can be compared with other similar organosilicon compounds, such as:

These comparisons highlight the unique features of this compound, such as its specific combination of functional groups and their influence on its chemical behavior.

Properties

Molecular Formula

C13H16F3NO3Si

Molecular Weight

319.35 g/mol

IUPAC Name

trimethyl-[[6-nitro-1-(trifluoromethyl)-2,3-dihydroinden-1-yl]oxy]silane

InChI

InChI=1S/C13H16F3NO3Si/c1-21(2,3)20-12(13(14,15)16)7-6-9-4-5-10(17(18)19)8-11(9)12/h4-5,8H,6-7H2,1-3H3

InChI Key

XHAVOTFBUGEXIY-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)OC1(CCC2=C1C=C(C=C2)[N+](=O)[O-])C(F)(F)F

Origin of Product

United States

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